![molecular formula C23H18 B12627067 1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene CAS No. 919341-58-5](/img/structure/B12627067.png)
1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropene ring fused with a phenyl group and connected to two benzene rings through an ethene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene typically involves the following steps:
Formation of the Cyclopropene Ring: The initial step involves the formation of the cyclopropene ring, which can be achieved through the reaction of phenylacetylene with a suitable carbene precursor under controlled conditions.
Ethene Bridge Formation: The next step involves the formation of the ethene bridge, which can be accomplished through a Wittig reaction or a similar olefination process.
Coupling with Benzene Rings: The final step involves the coupling of the cyclopropene-ethene intermediate with benzene rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ethene bridge or the cyclopropene ring, resulting in the formation of saturated or partially saturated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are frequently employed.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and substituted aromatic compounds.
科学研究应用
1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
- 1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene
- 1-(1-Cyclohexen-1-yl)pyrrolidine
Comparison:
- Structural Uniqueness: 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene is unique due to its cyclopropene ring fused with a phenyl group and its ethene bridge connecting two benzene rings.
- Reactivity: The presence of the cyclopropene ring imparts unique reactivity compared to similar compounds, making it valuable in specific synthetic applications.
- Applications: While similar compounds may have overlapping applications, the specific structural features of 1,1’-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene make it particularly suitable for certain advanced materials and biological studies.
属性
CAS 编号 |
919341-58-5 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC 名称 |
[2-(2,2-diphenylethenyl)cyclopropen-1-yl]benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI 键 |
JJTRECCFLVRCIX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C1C2=CC=CC=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


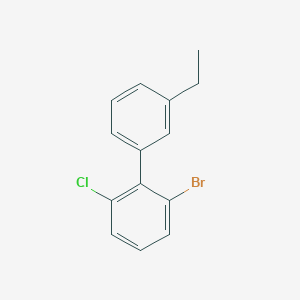
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)



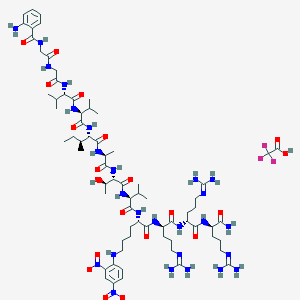
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)

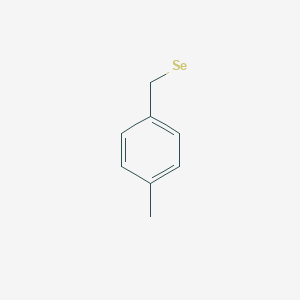
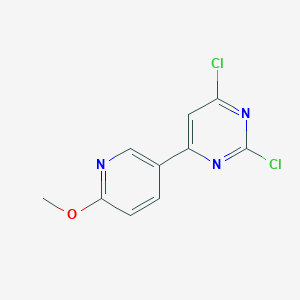
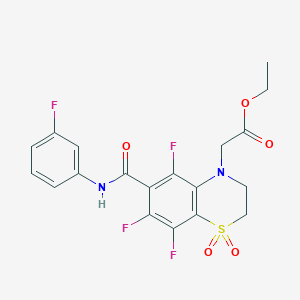
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
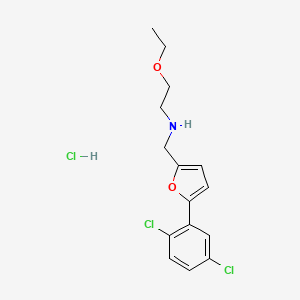
![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
